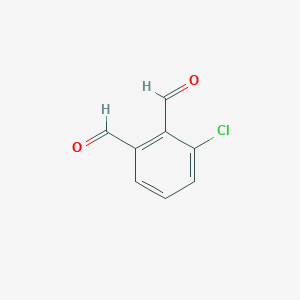

3-Chlorophthalaldehyde

Description

Historical Context of Phthalaldehyde Chemistry Research

The study of phthalaldehyde chemistry dates back to the late 19th century, with the first synthesis of the parent compound, o-phthalaldehyde (B127526), reported in 1887. wikipedia.org Early research primarily focused on understanding the fundamental reactivity of the two aldehyde groups and their participation in condensation and cyclization reactions. A significant development in this area was the discovery of the polymerization of o-phthalaldehyde, which opened avenues for new materials. chemicalbook.com Over the years, the scope of phthalaldehyde chemistry has expanded to include applications in analytical chemistry, particularly in the sensitive detection of primary amines, and as a precursor for a wide array of heterocyclic compounds. wikipedia.orgacs.org

Academic Significance of Halogenated Phthalaldehyde Scaffolds in Organic Methodology Development

The introduction of halogens to the phthalaldehyde scaffold has proven to be a valuable strategy in the development of new organic methodologies. Halogenated phthalaldehydes, including chloro- and bromo-substituted derivatives, exhibit modified reactivity and physical properties compared to the parent compound. For instance, certain halogenated phthalaldehydes have been shown to possess enhanced thermal stability. guidechem.com This increased stability is a desirable trait in many synthetic applications.

Furthermore, the presence of a halogen atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex and diverse molecular structures. Research into halogenated phthalaldehydes has also been driven by their potential applications in materials science and as active ingredients in germicidal compositions. google.com For example, studies on poly(4-chlorophthalaldehyde) have highlighted its improved thermal properties, making it a subject of interest for the development of advanced polymers. guidechem.com

Overview of 3-Chlorophthalaldehyde's Unique Structural and Reactivity Profile in Chemical Research

Due to a lack of specific studies focusing exclusively on this compound, a detailed profile of its unique structural and reactivity characteristics is not available in the current body of scientific literature. The influence of the chlorine atom at the 3-position on the electronic and steric properties of the aldehyde groups is expected to be significant. This substitution pattern would likely lead to a unique reactivity profile in comparison to other isomers, such as 4-chlorophthalaldehyde (B3231401), and the parent o-phthalaldehyde. However, without dedicated research on this specific isomer, any discussion of its unique profile remains speculative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| o-Phthalaldehyde | 643-79-8 | C₈H₆O₂ | 134.13 |

| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.57 |

| 3-Chlorophthalide | 87-41-2 | C₈H₅ClO₂ | 168.58 |

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClO2 |

|---|---|

Molecular Weight |

168.57 g/mol |

IUPAC Name |

3-chlorophthalaldehyde |

InChI |

InChI=1S/C8H5ClO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H |

InChI Key |

DDZXUGMVCWOQHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chlorophthalaldehyde

Regioselective Synthesis Strategies for Halogenated Phthalaldehydes

The introduction of a halogen atom at a specific position on the phthalaldehyde scaffold is a critical step in the synthesis of compounds like 3-chlorophthalaldehyde. The two aldehyde groups, being ortho- and para-directing but also deactivating, complicate electrophilic substitution reactions, making regioselective synthesis a significant hurdle.

Direct Halogenation Approaches and Associated Regioselectivity Challenges

Direct halogenation of phthalaldehyde is often the most straightforward approach in theory, but it is fraught with regioselectivity issues. The electronic properties of the aldehyde groups direct incoming electrophiles to the positions ortho and para to them. In the case of phthalaldehyde (1,2-dicarbaldehyde), this leads to a mixture of products, making the isolation of the desired 3-chloro isomer difficult and inefficient.

The direct chlorination of phthalaldehyde would likely yield a mixture of this compound and 4-chlorophthalaldehyde (B3231401), with the potential for dichlorinated byproducts. Separating these isomers is often challenging due to their similar physical properties. The inherent difficulty in controlling the regioselectivity of direct halogenation necessitates the development of more sophisticated synthetic strategies. nih.gov

Indirect Synthetic Pathways for Ortho-Substituted Phthalaldehydes

To circumvent the challenges of direct halogenation, indirect synthetic pathways are often employed. scribd.com These methods involve introducing the chloro substituent at the desired position before the formation of the aldehyde groups. A common strategy is to start with a precursor that already contains the chlorine atom at the correct position. For example, the synthesis can begin with 3-chloro-o-xylene. The methyl groups can then be converted to aldehyde functionalities through oxidation. orgsyn.org

Another indirect approach involves the use of ortho-lithiation. scribd.com A suitably protected starting material can be selectively lithiated at the desired position, followed by quenching with an electrophilic chlorine source. Subsequent functional group manipulations can then yield the target this compound. These multi-step sequences, while longer, offer superior control over the regiochemical outcome. researchgate.net

Precursor Design and Functional Group Interconversions to the this compound Core

The successful synthesis of this compound is highly dependent on the rational design of precursors and the efficient execution of functional group interconversions. fiveable.mesolubilityofthings.comic.ac.uk A key strategy involves starting with a commercially available and appropriately substituted benzene (B151609) derivative.

One effective precursor is 3-chloro-o-xylene. The critical step in this pathway is the selective oxidation of the two methyl groups to aldehydes. This can be achieved through various methods, such as bromination of the benzylic positions followed by hydrolysis. orgsyn.org For instance, α,α,α',α'-tetrabromo-o-xylene can be hydrolyzed using potassium oxalate (B1200264) to yield the corresponding phthalaldehyde. orgsyn.org A patent describes the synthesis of 4-substituted phthalaldehydes, including 4-chloro-o-xylene, through the reaction of 4-substituted-1,2-bis(dibromomethyl) benzene with sulfuric acid followed by hydrolysis. google.com A similar approach could be adapted for the 3-chloro isomer.

Another approach starts from pentachloro-o-xylene, which can be hydrolyzed to 3-chlorophthalide. google.com While this patent focuses on 3-chlorophthalide, it demonstrates a pathway from a halogenated xylene derivative. Further transformation of the phthalide (B148349) to the dialdehyde (B1249045) would be necessary.

The following table summarizes potential precursor-based synthetic routes:

| Precursor | Key Transformation(s) | Advantages | Challenges |

| 3-Chloro-o-xylene | Benzylic bromination followed by hydrolysis | Readily available precursor | Harsh reaction conditions, potential for over-oxidation |

| o-Phthalaldehyde (B127526) | Direct chlorination | One-step process | Poor regioselectivity, difficult purification |

| 3-Chlorophthalic acid/anhydride (B1165640) | Reduction of carboxylic acid derivatives | Good regiochemical control | Requires selective reduction methods |

| Pentachloro-o-xylene | Controlled hydrolysis | Utilizes a readily available chlorinated feedstock | Multi-step process with potential for byproduct formation google.com |

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of fine chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. nih.gov The goal is to develop synthetic protocols that are not only efficient but also environmentally benign. numberanalytics.comwordpress.comyoutube.com

Development of Sustainable Reaction Conditions and Reagents

A key aspect of green chemistry is the use of sustainable reaction conditions and less hazardous reagents. wordpress.comyoutube.com For the synthesis of this compound, this could involve:

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones can significantly reduce waste. numberanalytics.com For halogenation steps, the use of catalytic systems that regenerate the active halogenating species in situ is a promising approach. rsc.org

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents can minimize environmental impact. numberanalytics.com

Alternative Energy Sources: The use of microwave irradiation or photochemical methods can lead to shorter reaction times and reduced energy consumption. nih.govbeilstein-journals.org

Biocatalysis: The use of enzymes for specific transformations, such as the reduction of aldehydes, can offer high selectivity under mild, aqueous conditions, avoiding the use of metal hydrides and reducing toxic waste. scielo.org.mx

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. science-revision.co.ukjocpr.comomnicalculator.comacs.org Synthetic routes with high atom economy are inherently less wasteful. exam-corner.com

For the synthesis of this compound, addition and rearrangement reactions are generally preferred over substitution and elimination reactions, which generate stoichiometric byproducts. For example, a hypothetical synthetic route with 100% atom economy would see all atoms from the reactants incorporated into the final product.

The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is another important metric for assessing the environmental impact of a synthesis. mdpi.comresearchgate.net By carefully selecting synthetic pathways and optimizing reaction conditions, the E-factor for the production of this compound can be minimized. For instance, recycling solvents and catalysts can significantly reduce the amount of waste generated. mdpi.com

The following table illustrates a simplified atom economy calculation for a hypothetical synthesis step:

| Reaction | Reactants (Molecular Weight) | Desired Product (Molecular Weight) | Byproducts (Molecular Weight) | Atom Economy (%) |

| Hypothetical Chlorination | Phthalaldehyde (134.13) + Cl₂ (70.90) | This compound (168.58) | HCl (36.46) | (168.58 / (134.13 + 70.90)) * 100 = 82.2% |

This calculation highlights that even in a seemingly simple reaction, byproducts are generated, reducing the atom economy. Designing syntheses that minimize or eliminate such byproducts is a key goal of green chemistry. exam-corner.comrsc.org

Scalability and Process Optimization in this compound Production for Research Applications

The synthesis of this compound on a scale suitable for research applications requires methodologies that are not only high-yielding but also reproducible and amenable to gradual scale-up. Process optimization focuses on maximizing product yield and purity while minimizing reaction times, cost, and the complexity of purification. Key strategies for producing this compound primarily revolve around the oxidation or halogenation of the methyl groups of 3-chloro-o-xylene.

A prevalent and scalable method for synthesizing substituted phthalaldehydes involves a two-step process: the radical bromination of the corresponding xylene derivative, followed by hydrolysis of the resulting tetrabromide intermediate. This approach has been detailed for isomers such as 4-chlorophthalaldehyde and provides a strong model for the synthesis of the 3-chloro variant.

The initial step is the side-chain bromination of 3-chloro-o-xylene. For research-scale production, this reaction is typically performed in a solvent like carbon tetrachloride under light irradiation to initiate the radical reaction. The choice of brominating agent and reaction conditions is critical for selectively brominating the methyl groups without promoting undesired nuclear bromination.

Another potential route for synthesis is the direct catalytic oxidation of 3-chloro-o-xylene. While this method can be more direct, controlling the oxidation to stop at the aldehyde stage without proceeding to the more stable carboxylic acid (3-chlorophthalic acid) is a significant challenge. Research into the catalytic oxidation of o-xylene (B151617) derivatives often focuses on producing phthalic anhydrides, which are valuable industrial commodities. researchgate.net However, studies on catalysts using transition metals like cerium-doped copper-iron or palladium and platinum on zeolite supports have shown pathways where intermediate benzaldehydes are formed. nih.govresearchgate.net Optimizing reaction conditions such as temperature, pressure, oxygen concentration, and catalyst composition could potentially favor the formation of this compound. For instance, in the oxidation of o-xylene, o-methyl benzaldehyde (B42025) is a known intermediate. nih.gov

For research applications, where multi-gram quantities are often required, the choice of synthetic route will depend on the available equipment and expertise. The bromination-hydrolysis route, while multi-step, often offers more predictable outcomes and easier purification compared to direct oxidation.

The table below summarizes representative conditions for the synthesis of a substituted phthalaldehyde, based on the synthesis of the 4-chloro isomer, which serves as a practical guide for the 3-chloro analogue.

| Step | Starting Material | Reagents & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Bromination | 4-chloro-o-xylene | N-Bromosuccinimide (NBS), Carbon Tetrachloride (CCl4), light irradiation, reflux | 4-chloro-1,2-bis(dibromomethyl)benzene | - | google.com |

| 2. Hydrolysis | 4-chloro-1,2-bis(dibromomethyl)benzene | Fuming Sulfuric Acid, followed by solid Sodium Bicarbonate, then water | 4-chloro-phthalaldehyde | Yields can be significantly increased with the addition of a solid base before hydrolysis. | google.com |

The scalability of these processes for research purposes is influenced by several factors. The handling of hazardous reagents like bromine, fuming sulfuric acid, and carbon tetrachloride requires appropriate safety infrastructure. Furthermore, purification by crystallization, recrystallization, or chromatography needs to be considered for its efficiency at a larger scale. google.com For instance, while chromatographic purification is effective at the milligram to gram scale, it can become a bottleneck when producing larger quantities for extensive research.

Elucidation of Reactivity and Reaction Mechanisms of 3 Chlorophthalaldehyde

Nucleophilic Addition Reactions at Aldehyde Functionalities

The carbonyl carbons of the two aldehyde groups in 3-chlorophthalaldehyde are electrophilic centers, readily attacked by nucleophiles. medlifemastery.comlibretexts.orguobasrah.edu.iq This susceptibility is due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon atom. uobasrah.edu.iq Nucleophilic addition reactions are a cornerstone of aldehyde and ketone chemistry, leading to the formation of a tetrahedral alkoxide intermediate which is then typically protonated. libretexts.orgfiveable.me

Intramolecular Cyclization Pathways for Ring System Formation

The proximate positioning of the two aldehyde groups in this compound allows for intramolecular cyclization reactions, a process where a single molecule reacts with itself to form a ring. libretexts.org These reactions are often favored over their intermolecular counterparts due to the close proximity of the reacting functional groups. libretexts.org

One notable example is the Dieckmann condensation, which is the intramolecular reaction of diesters with a base to form β-keto esters, and is particularly effective for creating five- and six-membered rings. libretexts.orgwikipedia.org While not a direct reaction of this compound itself, the principles of intramolecular cyclization seen in reactions like the Dieckmann condensation are relevant to understanding the potential for this compound derivatives to form cyclic structures. The formation of five- and six-membered rings is generally favored due to their inherent steric stability. wikipedia.org

Research has shown that derivatives of o-phthalaldehyde (B127526), such as poly(4-chlorophthalaldehyde), can be synthesized. uwo.ca The prevention of intramolecular cyclization is sometimes necessary to achieve polymerization. scispace.com The study of such polymers and their depolymerization can provide insights into the cyclization tendencies of the monomeric units. chemicalbook.comaip.org For instance, acid-catalyzed thermal depolymerization of polyphthalaldehyde derivatives highlights the thermodynamic drive to form stable cyclic structures. aip.org

Intermolecular Condensation Reactions with Nucleophilic Partners

This compound readily undergoes intermolecular condensation reactions with a variety of nucleophilic partners. These reactions involve the nucleophilic addition to one or both of the aldehyde groups, often followed by a dehydration step to form a more stable product. vanderbilt.edu

A classic example is the reaction with primary amines to form imines. uobasrah.edu.iq This reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Similarly, reactions with other nucleophiles like hydrazines, hydroxylamines, and semicarbazides lead to the corresponding hydrazones, oximes, and semicarbazones.

The reaction of o-phthalaldehyde (OPA) with primary amines in the presence of a thiol is a well-known method for the fluorogenic detection of amino acids and proteins. wikipedia.org This reaction results in the formation of a highly fluorescent isoindole derivative. Given its structural similarity, this compound is expected to undergo analogous reactions, with the chlorine substituent potentially influencing the reaction rate and the photophysical properties of the resulting product.

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgdalalinstitute.com The benzene (B151609) ring of this compound is deactivated towards electrophilic attack due to the presence of two electron-withdrawing aldehyde groups and the chlorine atom. Both halogens and aldehyde groups are deactivating, making the substitution reactions require more forcing conditions compared to benzene. masterorganicchemistry.commasterorganicchemistry.com

The two aldehyde groups are meta-directing, while the chlorine atom is an ortho, para-director. masterorganicchemistry.com This leads to a complex regiochemical outcome in electrophilic substitution reactions. The directing effects of the substituents must be considered to predict the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglumenlearning.com For this compound, these reactions would likely require strong electrophiles and potentially harsh reaction conditions due to the deactivated nature of the ring. The position of substitution will be a result of the combined directing effects of the chloro and two formyl groups.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. wikipedia.orgresearchgate.net The chlorine atom on the phenyl ring of this compound makes it a suitable substrate for various cross-coupling reactions. wikipedia.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi)

Suzuki Reaction: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org this compound can serve as the organohalide partner in a Suzuki coupling. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. organic-chemistry.orgharvard.edu The reactivity of the aryl chloride can be lower than that of aryl bromides or iodides, sometimes requiring more active catalyst systems or harsher reaction conditions. harvard.edu The Suzuki coupling is known for its tolerance of a wide range of functional groups, making it a valuable method for functionalizing complex molecules. nih.gov

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is also a versatile method for C-C bond formation and can be applied to substrates like this compound. wikipedia.orgbeilstein-journals.org Organozinc reagents are known for their high reactivity and functional group compatibility. nih.gov The use of aryl chlorides in Negishi couplings has been well-established, with various catalyst systems developed to promote the reaction efficiently. organic-chemistry.orgnih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.orgillinois.edu

Table 1: Comparison of Suzuki and Negishi Reactions for this compound

| Feature | Suzuki Reaction | Negishi Reaction |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organozinc |

| Catalyst | Palladium complex | Palladium or Nickel complex |

| Base | Required | Not always required |

| Functional Group Tolerance | Generally high | Generally high |

| Aryl Chloride Reactivity | Can be sluggish, may require specific catalysts | Generally effective with appropriate catalysts |

Emerging Transition Metal-Catalyzed and Organocatalytic Processes

While palladium catalysis dominates the field of cross-coupling, research into more sustainable and cost-effective methods using other transition metals or even metal-free organocatalytic systems is an active area. nih.govrsc.org

Emerging Transition Metal Catalysis: Catalysts based on more abundant first-row transition metals like nickel, copper, and iron are gaining prominence for cross-coupling reactions. nih.gov Nickel catalysts, for instance, are often effective for coupling aryl chlorides. organic-chemistry.org These alternative catalysts can offer different reactivity profiles and may be more economical.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of metals. beilstein-journals.orgmdpi.comrsc.org While direct organocatalytic cross-coupling of aryl chlorides is less common than metal-catalyzed versions, the field is rapidly evolving. beilstein-journals.org Organocatalysts can operate through various activation modes, such as enamine or iminium ion formation, and can be used in a wide range of reactions. scienceopen.com For a molecule like this compound, organocatalysis might be employed to modify the aldehyde groups, which could then be followed by other transformations. The development of organocatalytic methods for direct C-H functionalization or for reactions that mimic traditional cross-couplings is a promising frontier. beilstein-journals.orgnih.gov

Oxidative and Reductive Transformations of this compound

The chemical reactivity of this compound is characterized by the dual presence of aldehyde functional groups and a chlorine substituent on the aromatic ring, which allows for a range of oxidative and reductive transformations.

Oxidative Transformations

The oxidation of this compound primarily targets the two aldehyde groups. The outcome of the oxidation is highly dependent on the strength of the oxidizing agent employed. Milder oxidizing agents can selectively convert one of the aldehyde moieties to a carboxylic acid, yielding 3-chloro-2-formylbenzoic acid. In contrast, the use of strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, typically results in the exhaustive oxidation of both aldehyde groups to form 3-chlorophthalic acid.

Another potential oxidative pathway is the Cannizzaro reaction, a characteristic reaction of aldehydes lacking α-hydrogens in the presence of a strong base. This disproportionation reaction would involve the oxidation of one molecule of this compound to a carboxylic acid and the simultaneous reduction of a second molecule to an alcohol, theoretically producing 3-chloro-2-(hydroxymethyl)benzoic acid.

The Dakin oxidation represents another oxidative transformation, where a phenolic aldehyde or ketone reacts with hydrogen peroxide in the presence of a base to form a benzenediol and a carboxylate. While not a direct oxidation of the aldehyde groups of this compound itself, related compounds like 4-chlorophthalaldehyde (B3231401) can undergo this reaction with benzyl (B1604629) hydroperoxide. chemchart.com

Reductive Transformations

The reduction of this compound focuses on the conversion of the aldehyde groups into primary alcohols. The choice of reducing agent is critical for controlling the extent of the reduction. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective in converting the aldehyde functionalities to alcohols, yielding 3-chloro-1,2-benzenedimethanol.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also accomplish this transformation. Catalytic hydrogenation, utilizing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is another established method for the reduction of the aldehyde groups. Under more forcing conditions, the chlorine atom on the benzene ring may also undergo reduction, though this generally requires specialized catalytic systems.

Table 1: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Product(s) |

|---|---|---|

| Oxidation | ||

| Partial Oxidation | Mild oxidizing agent | 3-Chloro-2-formylbenzoic acid |

| Complete Oxidation | Strong oxidizing agent (e.g., KMnO₄, H₂CrO₄) | 3-Chlorophthalic acid |

| Disproportionation | Strong base (Cannizzaro reaction) | 3-Chloro-2-(hydroxymethyl)benzoic acid |

| Reduction | ||

| Aldehyde Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 3-Chloro-1,2-benzenedimethanol |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 3-Chloro-1,2-benzenedimethanol |

Kinetic and Mechanistic Investigations of this compound Reactions

Kinetic and mechanistic studies are crucial for understanding the underlying principles that govern the reactions of this compound, including reaction rates and product formation.

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species known as reaction intermediates. chemistnotes.com These short-lived molecules are formed during the conversion of reactants to products. chemistnotes.com Common types of reaction intermediates include carbocations, carbanions, free radicals, carbenes, nitrenes, and benzynes. chemistnotes.comyoutube.com

In the context of reactions involving phthalaldehydes, such as the reaction of o-phthalaldehyde (OPA) with primary amines and thiols, several coupled and pH-dependent equilibria are involved. escholarship.org These include the protonation/deprotonation of the amine, the hydration of OPA, and the equilibria between OPA and the amine or thiol. escholarship.org The characterization of intermediates in such complex systems often requires spectroscopic methods and chemical trapping. chemistnotes.com For example, in the polymerization of 4-chlorophthalaldehyde, cationic polymerization with BF₃OEt₂ has been utilized. 20.210.105uwo.ca

The stability of intermediates is a key factor in reaction pathways. For instance, carbocations, which are electron-deficient species, are stabilized by electron-donating groups. uobasrah.edu.iqlibretexts.org The stability generally follows the order of tertiary > secondary > primary. uobasrah.edu.iq

The transition state represents the highest energy barrier along a reaction coordinate, and its structure and energy are the primary determinants of the reaction rate. nih.govumw.edu Understanding the transition state is fundamental to comprehending reaction kinetics. umw.edu

For reactions involving phthalaldehydes, computational studies can elucidate kinetic and thermodynamic preferences. researchgate.net For example, in the anionic copolymerization of o-phthalaldehyde, the cooperation between two boron centers in the catalyst plays a pivotal role in enhancing the reaction activity. researchgate.net The reaction order, which describes how the rate depends on the concentration of reactants, provides insight into the mechanism. ethz.ch For instance, a reaction order of approximately 2 suggests that the rate depends on the concentration of two reactants. ethz.ch

For instance, in the thermal decomposition of poly(phthalaldehyde), two distinct processes can be identified with different reaction orders, indicating that the decomposition mechanism is complex and likely involves more than a simple unzipping of the polymer chain. ethz.ch The activation of the polymer and the rate of catalysis can be influenced by temperature. spiedigitallibrary.org Furthermore, the introduction of electron-withdrawing groups, such as in 4-chlorophthalaldehyde, can make the polymer backbone less susceptible to cleavage. uwo.ca

Table 2: Key Concepts in Reaction Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Reaction Intermediate | A short-lived, high-energy species in a reaction pathway. chemistnotes.com | Identification helps to elucidate reaction mechanisms. |

| Transition State | The highest energy point on a reaction coordinate. nih.gov | Determines the activation energy and reaction rate. |

| Reaction Order | The relationship between reactant concentrations and reaction rate. ethz.ch | Provides insight into the molecularity of the rate-determining step. |

| Rate-Determining Step | The slowest step in a reaction mechanism. umw.edu | Controls the overall speed of the reaction. |

Derivatization Strategies and Synthetic Utility of 3 Chlorophthalaldehyde

Construction of Complex Organic Molecules

The reactivity of the dual aldehyde groups in 3-chlorophthalaldehyde provides a platform for its use as a foundational element in the synthesis of more elaborate organic structures.

Organic building blocks are fundamental molecular units used for the modular construction of more complex chemical architectures. Aldehydes are particularly valuable in this regard due to their susceptibility to a wide array of chemical transformations, including nucleophilic additions and condensation reactions. This compound, with its two aldehyde groups, can participate in reactions that form two new bonds, thereby enabling the rapid assembly of intricate molecular frameworks.

While specific examples of using this compound to construct large, non-heterocyclic complex molecules are not extensively documented in readily available literature, its potential as a versatile building block can be inferred from the known reactivity of phthalaldehydes. For instance, it can undergo reactions such as the Wittig reaction, aldol (B89426) condensations, and reductive aminations at one or both aldehyde sites. The chloro-substituent can also be a site for further functionalization, for example, through nucleophilic aromatic substitution or cross-coupling reactions, although the electron-withdrawing nature of the aldehyde groups can influence the reactivity of this position. The strategic, sequential reaction of the two aldehyde groups allows for the controlled, stepwise construction of molecular complexity.

Stereoselective reactions are chemical transformations that preferentially yield one stereoisomer over others. wvu.edumasterorganicchemistry.comdurgapurgovtcollege.ac.inpharmaguideline.com When the resulting stereoisomers are enantiomers, the reaction is termed enantioselective, and when they are diastereomers, it is diastereoselective. wvu.edumasterorganicchemistry.com The development of stereoselective methods is a critical goal in organic synthesis, particularly for the preparation of chiral molecules with specific biological activities.

The dialdehyde (B1249045) nature of this compound presents opportunities for stereoselective transformations. For example, the reaction with a chiral nucleophile could proceed with facial selectivity at one or both carbonyl groups, leading to the formation of chiral diols or related structures. However, the scientific literature does not provide extensive examples of stereoselective or enantioselective reactions specifically utilizing this compound as the substrate. The development of such transformations would likely involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of additions to the aldehyde functionalities. The challenge lies in achieving high levels of stereocontrol, especially in differentiating the reactivity of the two prochiral aldehyde groups.

Synthesis of Heterocyclic Compounds Utilizing this compound

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. frontiersin.org The 1,2-dicarbonyl arrangement on the benzene (B151609) ring is a classic precursor for the formation of various fused and non-fused heterocyclic systems containing nitrogen, oxygen, and sulfur atoms.

Fused ring systems, where two or more rings share a common bond, are prevalent in a vast number of natural products and pharmaceutically active compounds. nih.govnowgonggirlscollege.co.indspmuranchi.ac.in The ortho-dialdehyde functionality of this compound is ideally suited for condensation reactions with binucleophiles to construct fused heterocyclic rings.

For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of phthalazine (B143731) ring systems. Similarly, condensation with 1,2-diamines can yield benzodiazapines. The specific reaction conditions and the nature of the binucleophile will determine the structure of the resulting fused heterocyclic system. The chloro-substituent on the benzene ring of the starting material becomes incorporated into the final fused ring product, providing a handle for further synthetic modifications.

Table 1: Examples of Fused Ring Systems from Phthalaldehyde Derivatives

| Binucleophile | Resulting Fused Ring System | General Reaction Conditions |

| Hydrazine | Phthalazine | Acid or base catalysis, heating |

| 1,2-Phenylenediamine | Dibenzo[b,f] Current time information in Bangalore, IN.rsc.orgdiazepine | Acid catalysis, reflux in a suitable solvent |

| o-Aminothiophenol | Benzothiazepine derivative | Condensation reaction, often with azeotropic removal of water |

This table represents general reactions of phthalaldehydes; specific conditions for this compound may vary.

The versatility of this compound extends to the synthesis of a wide range of five- and six-membered nitrogen, oxygen, and sulfur-containing heterocycles. rsc.orgnih.govorganic-chemistry.orgd-nb.inforsc.orgmdpi.comsioc-journal.cn

Nitrogen Heterocycles: Condensation of this compound with primary amines can lead to the formation of isoindoline (B1297411) derivatives. If a diamine is used, more complex structures can be formed. For example, reaction with ethylenediamine (B42938) can produce tetrahydropyrazino[2,3-b]isoquinoline derivatives. The synthesis of nitrogen heterocycles is a vast field with numerous methodologies available. rsc.orgnih.govorganic-chemistry.orgrsc.orgmdpi.comsioc-journal.cn

Oxygen Heterocycles: While the direct formation of oxygen heterocycles from this compound through simple condensation is less common, it can be a precursor to compounds that then undergo cyclization to form oxygen-containing rings. d-nb.inforsc.orgorganic-chemistry.orgnih.gov For instance, reduction of one aldehyde group to an alcohol followed by intramolecular cyclization with the remaining aldehyde could, in principle, yield a substituted phthalide (B148349), though this would likely require specific reaction conditions to favor the cyclization over intermolecular reactions.

Sulfur Heterocycles: The reaction of this compound with sulfur-containing reagents opens pathways to sulfur heterocycles. researchgate.netsioc-journal.cnorganic-chemistry.org For example, reaction with Lawesson's reagent could convert the aldehydes to thioaldehydes, which could then undergo further reactions. A more direct approach involves condensation with reagents like sodium sulfide (B99878) or phosphorus pentasulfide under appropriate conditions to form fused thiophene (B33073) derivatives.

Polymerization Chemistry with this compound Monomers

The polymerization of o-phthalaldehyde (B127526) and its derivatives has been a subject of interest due to the production of polymers with low ceiling temperatures, making them candidates for applications such as self-immolative polymers and photoresists. nih.govwikipedia.orguwo.ca

The polymerization of phthalaldehyde derivatives can proceed via cationic or anionic mechanisms. chemicalbook.comresearchgate.net For halogenated derivatives like 4-chlorophthalaldehyde (B3231401), cationic polymerization has been shown to be an effective method. chemicalbook.comscispace.com It is expected that this compound would behave similarly. The electron-withdrawing nature of the chloro substituent can influence the polymerization process and the properties of the resulting polymer.

The polymerization of o-phthalaldehyde derivatives typically yields polyacetal structures. In the case of cationic polymerization of 4-chlorophthalaldehyde using BF₃·OEt₂ at low temperatures, a polymer with improved thermal stability compared to the unsubstituted poly(phthalaldehyde) is obtained. chemicalbook.com The resulting poly(4-chlorophthalaldehyde) is reported to be stable up to 200°C. chemicalbook.com These polymers are of interest in lithography, where they can be used in photoresist formulations. chemicalbook.com20.210.105 When combined with a photoacid generator, these polymers can be rapidly depolymerized upon exposure to radiation, allowing for the creation of high-resolution patterns. chemicalbook.com

Table 2: Polymerization of Phthalaldehyde Derivatives

| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer | Key Properties |

| o-Phthalaldehyde | Cationic | BF₃·OEt₂ | Poly(phthalaldehyde) | Low ceiling temperature, acid-sensitive |

| 4-Chlorophthalaldehyde | Cationic | BF₃·OEt₂ | Poly(4-chlorophthalaldehyde) | Improved thermal stability |

| 4-Bromophthalaldehyde | Cationic | BF₃·OEt₂ | Poly(4-bromophthalaldehyde) | Improved thermal stability |

| 4-Trimethylsilylphthalaldehyde | Cationic/Anionic | BF₃·OEt₂ / nBuLi | Poly(4-trimethylsilylphthalaldehyde) | Thermal stability depends on polymerization method |

Data sourced from references chemicalbook.comresearchgate.netscispace.com20.210.105.

The polymerization of this compound is anticipated to yield a polymer with properties analogous to its 4-chloro isomer, making it a potentially valuable monomer for applications in advanced materials and microelectronics.

Cationic Polymerization Pathways and Mechanisms

The polymerization of o-phthalaldehyde derivatives, including this compound, is effectively achieved through cationic polymerization. The presence of the electron-withdrawing chlorine atom on the aromatic ring influences the reactivity of the aldehyde groups and the stability of the resulting polymer.

Pathways and Mechanisms: Cationic polymerization is a form of chain-growth polymerization initiated by an electrophilic species. chemistnotes.com For monomers like this compound, the process is typically initiated by a Lewis acid, often in the presence of a co-catalyst such as water. chemistnotes.commit.edu A common and effective initiator is Boron trifluoride etherate (BF₃·OEt₂). chemicalbook.com

The mechanism proceeds in several steps:

Initiation: The Lewis acid (e.g., BF₃) interacts with a co-catalyst (e.g., H₂O) to form a complex that can donate a proton (H⁺). chemistnotes.com This proton attacks one of the carbonyl oxygens of the this compound monomer, creating a reactive cationic species.

Propagation: The initiated monomer cation then attacks another monomer molecule in a repeating cycle, extending the polymer chain. The polymerization of dialdehydes like OPA derivatives proceeds via a cyclopolymerization mechanism, forming a polyacetal structure with repeating five- or six-membered rings. Research on the parent o-phthalaldehyde has shown that cationic polymerization often leads to the formation of macrocyclic (cyclic) polymers. researchgate.net This occurs through a "back-biting" mechanism where the propagating chain end attacks another point on the same chain, cyclizing the polymer. researchgate.net

Termination: The chain growth can be terminated through various processes, including reaction with impurities or rearrangement.

The polymerization is typically conducted at very low temperatures, such as -78°C, to suppress side reactions and overcome the low ceiling temperature (Tc) of the polymer. chemicalbook.com The ceiling temperature is the threshold above which depolymerization becomes thermodynamically favorable. The presence of electron-withdrawing groups, such as the chloro group in this compound, can help stabilize the resulting acetal (B89532) linkages, leading to polymers with improved thermal stability compared to the unsubstituted poly(phthalaldehyde). chemicalbook.com

| Parameter | Condition | Reference |

| Monomer | 4-Chlorophthalaldehyde | chemicalbook.com |

| Initiator | Boron trifluoride etherate (BF₃·OEt₂) | chemicalbook.com |

| Temperature | -78 °C | chemicalbook.com |

| Polymer Type | Polyacetal | chemicalbook.comresearchgate.net |

| Resulting Structure | Often cyclic (macrocyclic) | researchgate.net |

Copolymerization with Diverse Monomers for Tailored Architectures

Copolymerization offers a powerful strategy to create materials that combine the unique degradable properties of poly(phthalaldehyde)s with the functionalities of other polymers. By incorporating this compound as a comonomer, it is possible to introduce acid-sensitive acetal linkages into a variety of polymer backbones, thereby engineering tailored architectures with specific degradation profiles.

Research has demonstrated that o-phthalaldehyde and its derivatives can be copolymerized with a range of monomers. researchgate.net This versatility allows for the synthesis of block copolymers, random copolymers, and other complex architectures. For instance, the anionic copolymerization of OPA with epoxides at room temperature yields polyacetal-ether structures with good thermal stability and acid-degradability. researchgate.net Furthermore, sequence-controlled copolymerization with cyclic anhydrides and terpolymerization with epoxides and carbon dioxide have been achieved, expanding the library of accessible degradable polymers. researchgate.net

Another advanced application is the synthesis of diblock copolymers featuring a sacrificial poly(phthalaldehyde) block linked to a functional block, such as a π-conjugated polymer like poly(3-hexylthiophene). researchgate.net In such architectures, the poly(phthalaldehyde) segment can be selectively removed by triggering its depolymerization, leading to the formation of nanoporous structures from the remaining functional polymer. researchgate.net This technique is valuable for creating materials for applications like organic photovoltaics. researchgate.net

| Comonomer Class | Specific Examples | Resulting Polymer Architecture | Reference |

| Epoxides | Ethylene Oxide, Propylene Oxide | Random or Block Copolymers (Polyacetal-ethers) | researchgate.net |

| Cyclic Anhydrides | Phthalic Anhydride (B1165640) | Sequence-controlled Copolymers | researchgate.net |

| Other | Carbon Dioxide (for Terpolymerization) | Terpolymers | researchgate.net |

| π-Conjugated Polymers | Poly(3-hexylthiophene) | Diblock Copolymers | researchgate.net |

Controlled Depolymerization and Material Responsiveness

A defining characteristic of polymers derived from this compound is their ability to undergo controlled and rapid depolymerization back to their constituent monomers. uwo.ca These materials are classified as self-immolative polymers (SIPs), which can undergo a complete end-to-end unzipping in response to a specific stimulus. uwo.ca This responsiveness is rooted in the polymer's low ceiling temperature (Tc), which for poly(phthalaldehyde) is approximately -40°C. researchgate.net

Below the Tc, the polymer is kinetically trapped and stable, especially when the chain ends are "capped" with a stabilizing group. uwo.ca The depolymerization cascade is triggered by the removal of this end-cap or a cleavage in the polymer backbone, which exposes a reactive hemiacetal group. uwo.ca This group initiates a chain reaction of sequential cyclization and elimination, rapidly converting the entire polymer chain back into small monomer molecules.

The depolymerization can be initiated by various stimuli, making these materials highly responsive:

Acid-Triggered: Exposure to acid can cleave acid-sensitive end-caps or the acetal linkages in the polymer backbone. This principle is exploited in photolithography, where a photoacid generator (PAG) releases a strong acid upon UV irradiation, causing rapid depolymerization and development of a high-resolution image. chemicalbook.com

Thermal Triggering: Heating the polymer above its ceiling temperature can initiate depolymerization. Recent studies on cyclic poly(phthalaldehyde) (cPPA) have identified a single electron transfer (SET) mechanism as a key pathway for thermal triggering. researchgate.net The depolymerization temperature can be tuned by adding redox-active molecules. researchgate.net

Light-Triggered: As seen with PAGs, light can be used as an indirect trigger. Direct photoredox catalysis has also been demonstrated to degrade cPPA, enabling the creation of sunlight-degradable materials. researchgate.net

| Stimulus | Mechanism | Application Example | Reference |

| Acid | Cleavage of end-cap or acetal backbone | Photoresists for microlithography | chemicalbook.com |

| Heat | Exceeding ceiling temperature; Single Electron Transfer (SET) | Transient electronics, Recyclable composites | uwo.caresearchgate.net |

| Light (UV/Sunlight) | Photoacid generation; Photoredox catalysis | Photodegradable materials, Photolithography | chemicalbook.comresearchgate.net |

| Mechanical Force | Sonication-induced cavitation | Mechanically responsive materials | chemicalbook.com |

Generation of Phthalic Acid Derivatives and Related Compounds

Beyond its use in polymerization, this compound serves as a valuable intermediate in organic synthesis for the generation of phthalic acid derivatives. The aldehyde functional groups are susceptible to oxidation, providing a straightforward route to the corresponding dicarboxylic acid.

The oxidation of the two aldehyde groups in this compound yields 3-chlorophthalic acid. This transformation can be achieved using standard oxidizing agents common in organic chemistry. This dicarboxylic acid is a direct precursor to other important compounds.

Most notably, 3-chlorophthalic acid can be readily converted to 3-chlorophthalic anhydride through dehydration, typically by heating. 3-Chlorophthalic anhydride is a stable, crystalline solid and a useful building block in its own right. cymitquimica.com It can undergo hydrolysis in the presence of water to revert to 3-chlorophthalic acid. cymitquimica.com This anhydride is used as a monomer for producing high-performance polymers like polyimides and as an intermediate for synthesizing herbicides, pesticides, and active pharmaceutical ingredients. wikipedia.org

| Compound | CAS Number | Formula | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Reference |

| 3-Chlorophthalic Anhydride | 117-21-5 | C₈H₃ClO₃ | 182.56 | ~123 | wikipedia.org |

Advanced Spectroscopic Characterization of 3 Chlorophthalaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. weebly.comresearchgate.netethernet.edu.et It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 3-chlorophthalaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic protons and the aromatic protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of both the chloro and aldehyde substituents. The aldehydic protons would likely appear as singlets at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The aromatic protons would exhibit a more complex splitting pattern due to spin-spin coupling between adjacent protons. For instance, a related compound, 3-chlorobenzaldehyde, shows aromatic proton signals between δ 7.4 and 7.8 ppm. rsc.org

In ¹³C NMR spectroscopy, each non-equivalent carbon atom gives a distinct signal. bhu.ac.in For this compound, separate resonances are expected for the two carbonyl carbons and the six aromatic carbons. The carbonyl carbons are highly deshielded and appear at the low-field end of the spectrum, typically between 190 and 200 ppm. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the chlorine atom and the two aldehyde groups. For example, in 3-chlorobenzaldehyde, the carbon bearing the chlorine atom (C-Cl) and the carbon of the aldehyde group (CHO) show distinct chemical shifts. rsc.org

The analysis of derivatives of this compound by NMR reveals how different functional groups alter the electronic environment and, consequently, the chemical shifts and coupling constants. This information is crucial for confirming the successful synthesis of new derivatives and for understanding structure-property relationships. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzaldehydes

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-Chlorobenzaldehyde | CDCl₃ | 10.0 (s, 1H, CHO), 7.86 (s, 1H), 7.77 (d, 1H), 7.61 (d, 1H), 7.49 (t, 1H) | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 | rsc.org |

| 4-Chlorobenzaldehyde | CDCl₃ | 9.97 (s, 1H, CHO), 7.89 (m, 2H), 7.21 (m, 2H) | 190.5, 166.5, 132.8, 132.2, 116.4 | rsc.org |

| o-Phthalaldehyde (B127526) | CDCl₃ | 10.6 (s, 2H, CHO), 8.0 (m, 2H), 7.8 (m, 2H) | 192.7, 134.5, 133.9, 129.2 | chemicalbook.com |

This table presents data for related compounds to provide context for the expected spectral features of this compound. Specific data for this compound was not available in the search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comnih.govrsc.orgcigrjournal.org These methods are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies. americanpharmaceuticalreview.com

In the IR spectrum of this compound, the most prominent features would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two aldehyde groups. These typically appear in the region of 1700-1720 cm⁻¹. The exact position can be influenced by conjugation and the electronic effects of the chlorine substituent. For halogenated benzaldehydes, the C=O stretching frequency is sensitive to solvent polarity, often shifting to lower wavenumbers in more polar solvents. Another key vibrational mode is the C-Cl stretching, which is expected in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds. edinst.comnih.gov Therefore, the aromatic ring vibrations in this compound might be more pronounced in the Raman spectrum.

Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental IR and Raman spectroscopy to assign the observed vibrational bands to specific atomic motions within the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Halogenated Benzaldehydes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes | Reference |

| Carbonyl (C=O) Stretch | 1680 - 1720 | Strong intensity in IR. Position is solvent dependent. | |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands of variable intensity. | researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Generally weak to medium intensity. | researchgate.net |

| C-Cl Stretch | 600 - 800 | Medium to strong intensity in the fingerprint region. | researchgate.net |

This table provides a general overview of expected vibrational frequencies based on related compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. wpmucdn.comorgchemboulder.comnih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks, M⁺ and (M+2)⁺, with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom in the molecule. wpmucdn.com

The fragmentation of this compound under electron ionization would likely involve the loss of a hydrogen atom (M-1), a formyl group (M-29, loss of CHO), or a chlorine atom (M-35). Further fragmentation of the aromatic ring can also occur, leading to characteristic aromatic fragment ions. wpmucdn.com The analysis of the fragmentation patterns of derivatives can provide valuable information about the nature and position of the substituents.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₈H₅ClO₂)

| Fragment | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 168 | Molecular Ion |

| [M+2]⁺ | 170 | Isotopic Peak due to ³⁷Cl |

| [M-H]⁺ | 167 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 139 | Loss of a formyl group |

| [M-Cl]⁺ | 133 | Loss of a chlorine atom |

This table is predictive, based on common fragmentation patterns of aromatic aldehydes and chlorinated compounds. wpmucdn.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uomustansiriyah.edu.iqmsu.eduethz.ch The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the electronic structure.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. The π→π* transitions, involving the aromatic system and the carbonyl groups, are typically strong and occur at shorter wavelengths. The n→π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl groups, are weaker and occur at longer wavelengths. uomustansiriyah.edu.iq The position of these absorption bands can be affected by the solvent polarity. uomustansiriyah.edu.iq For example, related chlorobenzaldehydes exhibit absorption maxima in the UV region. researchgate.netjetir.org

Chiroptical studies, such as Circular Dichroism (CD) spectroscopy, are relevant for chiral derivatives of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules. For instance, o-phthalaldehyde is often used as a derivatizing agent with chiral thiols to analyze chiral amines and amino acids, where the resulting diastereomeric isoindole derivatives can be studied by CD spectroscopy. nih.govnih.govresearchgate.net If this compound were used to create chiral derivatives, CD spectroscopy would be essential for their stereochemical analysis.

Computational and Theoretical Investigations of 3 Chlorophthalaldehyde

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of 3-chlorophthalaldehyde. nrel.govaspbs.com These calculations can accurately predict geometric parameters such as bond lengths and angles, which can be validated against experimental data from techniques like X-ray crystallography where available. aun.edu.egnih.gov

The electronic structure of a molecule dictates its chemical behavior. rsc.org For this compound, computational methods can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, particularly in reactions involving nucleophilic or electrophilic attack. mdpi.com For instance, the locations of high electron density are likely sites for electrophilic attack, while areas of low electron density are susceptible to nucleophilic attack.

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling (e.g., DFT)

For example, in a reaction where this compound is a reactant, computational modeling can help to:

Identify the most likely reaction pathway: By comparing the activation energies of different possible routes, the most favorable mechanism can be determined.

Characterize transition state structures: Understanding the geometry and electronic structure of the transition state provides insight into the factors that control the reaction rate. diva-portal.org

Predict the influence of catalysts or substituents: The effect of a catalyst or changes in the molecular structure on the reaction mechanism and energetics can be simulated.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers methods to predict the reactivity and selectivity of this compound in various chemical transformations. youtube.com Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can quantify the molecule's propensity to participate in polar reactions. mdpi.com

For instance, the Fukui function can be calculated to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack. This is particularly useful in predicting the regioselectivity of reactions, such as in aromatic substitution or addition reactions involving the aldehyde groups. By analyzing these reactivity descriptors, chemists can make informed predictions about the outcome of a reaction before it is performed in the laboratory, saving time and resources. nih.gov This predictive capability is especially valuable in the design of new synthetic routes and in understanding the behavior of the molecule in complex chemical environments. mit.edu

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. libretexts.orglibretexts.org Computational methods can be used to determine the relative energies of different conformers and the energy barriers between them. organicchemistrytutor.com This helps to identify the most stable conformation(s) that the molecule is likely to adopt. ethz.ch

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. ua.ac.benih.gov By simulating the motion of atoms and molecules, MD can provide insights into:

Conformational flexibility: How the molecule changes its shape at a given temperature.

Solvent effects: How the surrounding solvent molecules influence the conformation and reactivity of this compound.

Intermolecular interactions: How this compound interacts with other molecules, which is crucial for understanding its behavior in solution or in the solid state. mdpi.com

MD simulations can be particularly useful for studying larger systems that include this compound, such as its interaction with polymers or biological macromolecules. youtube.comelifesciences.orgnih.gov

Analytical Applications Employing 3 Chlorophthalaldehyde As a Derivatization Reagent

Pre-column Derivatization in Advanced Chromatographic Techniques

Pre-column derivatization converts analytes into a form that is more easily separated or detected prior to their introduction into the chromatographic system. This approach is advantageous as it allows for the removal of excess reagent and by-products before analysis, leading to cleaner chromatograms.

High-Performance Liquid Chromatography (HPLC) Detection

Capillary Electrophoresis (CE) and Related Separation Science

Capillary electrophoresis separates compounds based on their electrophoretic mobility in a capillary filled with a buffer. nih.gov For analytes lacking a suitable chromophore or fluorophore, derivatization is essential for sensitive detection. nih.govsci-hub.se Derivatization with reagents like OPA can introduce charged or fluorescent moieties, enhancing separation and detection. nih.gov In the context of CE, derivatization can be performed pre-capillary, in-capillary, or post-capillary. While methods for OPA are described, specific protocols and validation data for 3-chlorophthalaldehyde in CE applications are not widely reported.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. iu.edu Many biologically important amines are not directly amenable to GC analysis due to their polarity and low volatility. iu.edusigmaaldrich.com Derivatization is therefore a necessary step to increase their volatility and improve chromatographic performance. iu.edunih.govresearchgate.net Common derivatization reactions for amines in GC include acylation, alkylation, and silylation. iu.edu The use of phthalaldehyde-based reagents, including this compound, for creating volatile derivatives suitable for GC-MS analysis of primary amines is not a commonly reported method. copernicus.orgresearchgate.net

In-capillary and Post-column Derivatization Methodologies

In-capillary derivatization in CE offers the advantage of automation and minimal sample handling. nih.gov Post-column derivatization, where the reagent is introduced after chromatographic separation, is another common approach, particularly in HPLC, for analytes that are difficult to derivatize pre-column or when the derivatives are unstable. jasco-global.com While these methodologies are well-developed for OPA, their specific adaptation and optimization for this compound have not been extensively documented.

Method Optimization for Enhanced Detectability and Selectivity

The optimization of a derivatization method is crucial for achieving the desired sensitivity, selectivity, and robustness. beilstein-journals.orgwhiterose.ac.uk Key parameters that are typically optimized include the concentration of the derivatization reagent, pH of the reaction medium, reaction time, and temperature. beilstein-journals.org For HPLC methods, the mobile phase composition and gradient are also critical for the successful separation of the derivatized analytes. nih.gov In CE, the buffer composition, including pH and additives, plays a significant role in separation selectivity. sci-hub.se Although general principles of method optimization are well-understood, specific studies providing optimized parameters for derivatization reactions using this compound are lacking in the current body of scientific literature.

Studies on Reaction Yields and Derivatization Efficiency

Emerging Research Areas and Future Perspectives for 3 Chlorophthalaldehyde

Development of Novel Catalytic Systems for 3-Chlorophthalaldehyde Transformations

The transformation of this compound is a key area of research, with a focus on developing highly efficient and selective catalytic systems. ims.ac.jp Catalysts are substances that accelerate chemical reactions by providing an alternative reaction pathway with lower activation energy, without being consumed in the process. chemguide.co.ukpnnl.gov This is crucial for industrial processes to enhance efficiency and reduce energy consumption. oil-gasportal.com The development of novel catalysts for this compound aims to control its reactivity, enabling transformations that are otherwise difficult or inefficient.

Research in this area encompasses several classes of catalysis:

Homogeneous and Heterogeneous Catalysis : In homogeneous catalysis, the catalyst exists in the same phase as the reactants, allowing for high reactivity. pnnl.gov For this compound, this could involve soluble metal complexes that facilitate specific reactions of the aldehyde groups. Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation and recyclability. pnnl.govresearchgate.net Materials like metal-organic frameworks (MOFs) and palladium nanoparticles dispersed on a solid support are being explored for their potential to catalyze reactions such as cross-couplings on the chlorinated ring or condensation reactions at the aldehyde sites. ims.ac.jpresearchgate.net

Lewis Acid Catalysis : Lewis acids can activate the carbonyl groups of this compound, making them more susceptible to attack by nucleophiles. wikipedia.org This strategy is effective for promoting reactions like aldol (B89426) additions, cyanation, and cycloadditions. wikipedia.org Research is focused on developing chiral Lewis acid catalysts to control the stereoselectivity of these transformations, which is critical for synthesizing complex, biologically active molecules.

Organocatalysis : The use of small organic molecules as catalysts offers a green and metal-free alternative for chemical transformations. mdpi.com For this compound, organocatalysts can be designed to selectively activate one of the two aldehyde groups, enabling asymmetric synthesis and the creation of chiral products.

Photocatalysis : Light-driven reactions using photocatalysts are an emerging green chemistry approach. ims.ac.jp Novel photocatalysts are being developed that could enable unique transformations of this compound, such as radical reactions or selective oxidations and reductions under mild conditions. ims.ac.jp

The table below summarizes potential novel catalytic systems and their envisioned applications for transforming this compound.

| Catalyst Type | Potential Transformation for this compound | Rationale |

| Palladium Nanoparticles | Heck or Suzuki cross-coupling reactions at the C-Cl bond. | Enables the introduction of new carbon-carbon bonds to the aromatic ring, diversifying the molecular scaffold. ims.ac.jpmdpi.com |

| Chiral Lewis Acids | Asymmetric aldol or cyanation reactions. | Controls the three-dimensional structure of the product by selectively forming one enantiomer over the other. wikipedia.org |

| Metal-Organic Frameworks (MOFs) | Selective condensation or Knoevenagel reactions. | The porous and tunable structure of MOFs can provide size-selective catalysis and easy catalyst recovery. researchgate.net |

| Organocatalysts | Asymmetric intramolecular cyclization. | Facilitates the formation of complex heterocyclic structures from the dialdehyde (B1249045) in a controlled manner. mdpi.com |

| Bioinspired Metal Complexes | Selective oxidation or reduction of aldehyde groups. | Mimicking metalloenzymes can lead to highly selective and efficient catalysts that operate under mild conditions. rsc.org |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent bonds, such as hydrogen bonds and van der Waals forces. wikipedia.orgthno.org A key concept within this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule, often leading to changes in their properties. wikipedia.orgnih.gov

This compound is an attractive candidate for building blocks in supramolecular chemistry due to its potential to form larger, well-defined structures. The two aldehyde groups can react to form macrocycles or polymers, which can then act as hosts. For instance, derivatives of ortho-phthalaldehyde have been shown to undergo polymerization and subsequently self-assemble into nanoparticles in aqueous solutions. uwo.caresearchgate.net This self-assembly is driven by the interactions between the polymer chains. researchgate.netnih.gov

The resulting supramolecular structures, such as macrocycles or polymer nanoparticles derived from this compound, could have cavities capable of encapsulating guest molecules. nih.gov The chlorine atom on the aromatic ring can be used to fine-tune the electronic properties and size of the cavity, potentially leading to selective recognition of specific guests. This opens up possibilities for applications in areas such as:

Sensing : A host molecule could be designed to change color or fluorescence upon binding a specific guest, acting as a chemical sensor.

Drug Delivery : Polymeric nanoparticles formed from this compound derivatives could encapsulate drug molecules, protecting them and controlling their release. nih.gov

Catalysis : By encapsulating reactants within a molecular host, it may be possible to accelerate reactions or control their outcomes.

The study of these systems often involves techniques like in-situ FTIR spectroscopy to probe the host-guest interactions and measure their binding strength. rsc.orgchemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design for this compound

Artificial intelligence (AI) and machine learning (ML) are transforming chemical synthesis by enabling faster and more efficient discovery of new reactions and molecules. beilstein-journals.orgnih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. engineering.org.cn For a molecule like this compound, AI and ML can be applied in several key areas:

Reaction Optimization : ML algorithms, particularly Bayesian optimization, can rapidly identify the optimal conditions for a chemical reaction (e.g., temperature, solvent, catalyst) with a minimal number of experiments. chimia.chnih.gov This approach can accelerate the development of efficient synthetic routes for this compound derivatives. beilstein-journals.org

Predicting Reaction Outcomes : ML models can be trained to predict the products and yields of chemical reactions. engineering.org.cnrsc.org For this compound, this could help chemists anticipate potential side products in complex transformations or screen virtual libraries of reactants to find those that lead to a desired product.

Generative Molecular Design : AI can design entirely new molecules with specific desired properties. researchgate.net By providing a model with the desired characteristics (e.g., potential biological activity, material properties), generative algorithms can propose novel derivatives of this compound that are most likely to succeed.

Computational Prediction of Properties : Computational chemistry methods, increasingly augmented by ML, can predict the properties of molecules before they are ever synthesized. nih.govmdpi.com This includes predicting spectroscopic data, crystal structures, and electronic properties, which can help guide the synthesis of new materials derived from this compound. nih.gov

The table below outlines how different AI and ML techniques can be applied to research involving this compound.

| AI/ML Technique | Application to this compound Research | Potential Outcome |

| Bayesian Optimization | Optimizing the conditions for a novel catalytic transformation. | Faster discovery of high-yield reaction conditions, reducing time and material waste. chimia.ch |

| Neural Networks | Predicting the outcome of a multi-component reaction involving this compound. | Accurate prediction of products and side products, guiding experimental design. engineering.org.cn |

| Generative Models | Designing new host molecules based on the this compound scaffold for specific guest binding. | Creation of novel functional materials for sensing or delivery applications. researchgate.net |

| Computational Chemistry | Predicting the 3D structure and electronic properties of polymers derived from this compound. | Understanding structure-property relationships to design materials with tailored functions. nih.gov |

Addressing Fundamental Challenges in Multi-step Synthesis and Overall Atom Efficiency

Multi-step synthesis, the process of creating complex molecules through a series of chemical reactions, is fundamental to organic chemistry. fiveable.me However, it often faces challenges such as low yields in individual steps, difficult purification of intermediates, and the formation of unwanted side reactions. fiveable.mepharmafeatures.com For a molecule like this compound, with multiple reactive sites, these challenges are particularly relevant. For example, achieving selective reaction at only one of the two aldehyde groups requires careful planning and often the use of protecting groups. fiveable.me

A key concept in evaluating the sustainability of a synthetic route is atom economy . This metric calculates the proportion of reactant atoms that are incorporated into the desired final product. chembam.comyoutube.com Reactions that produce significant byproducts have low atom economy, leading to waste. docbrown.info The formula is:

Percent Atom Economy = (Mass of desired product / Total mass of all reactants) x 100% libretexts.org

Reactions with 100% atom economy, such as addition reactions where two reactants combine to form a single product, are considered ideal from a green chemistry perspective. docbrown.info

In the context of this compound, future research must focus on:

Designing High Atom Economy Pathways : Synthetic routes should be designed to minimize the generation of waste. For example, a cycloaddition reaction using this compound would have a higher atom economy than a condensation reaction that eliminates a molecule of water.

Utilizing Flow Chemistry : Continuous-flow synthesis, where reagents are pumped through a reactor, can offer better control over reaction conditions, improve safety, and facilitate multi-step sequences by connecting reactors in series. d-nb.infoflinders.edu.au This can help overcome some of the challenges of traditional batch synthesis. d-nb.info

By focusing on these principles, chemists can develop more efficient, cost-effective, and environmentally friendly methods for synthesizing valuable compounds from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products